3-(benzenesulfonamido)-N-butylbenzenesulfonamide
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Overview
Description
3-(Benzenesulfonamido)-N-butylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes two benzenesulfonamide groups connected by a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonamido)-N-butylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with butylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, 3-(benzenesulfonamido)-N-butylbenzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its sulfonamide group can interact with biological targets, making it useful in biochemical assays.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological molecules can be harnessed to create new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(benzenesulfonamido)-N-butylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzenesulfonamide: A simpler compound with a single sulfonamide group.
N-alkylbenzenesulfonamides: Compounds with similar structures but different alkyl groups attached to the sulfonamide moiety.
Uniqueness: 3-(Benzenesulfonamido)-N-butylbenzenesulfonamide is unique due to its dual sulfonamide groups and the presence of the butyl chain, which can influence its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-3-12-17-23(19,20)16-11-7-8-14(13-16)18-24(21,22)15-9-5-4-6-10-15/h4-11,13,17-18H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCANYZMTYRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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